Ceftiofur Hydrochloride

説明

特性

IUPAC Name |

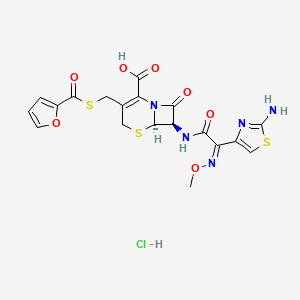

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O7S3.ClH/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);1H/b23-11-;/t12-,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQFDTJEEQKVLM-JUODUXDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101034300 | |

| Record name | Ceftiofur hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101034300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103980-44-5 | |

| Record name | Ceftiofur hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103980-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftiofur Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103980445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftiofur hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101034300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFTIOFUR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6822A07436 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ceftiofur Hydrochloride in Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftiofur hydrochloride is a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a process critical for bacterial viability. This guide provides a detailed examination of the molecular interactions and cellular consequences of Ceftiofur activity in Gram-negative pathogens. It consolidates available quantitative data on its efficacy, outlines key experimental protocols for its study, and presents visual representations of its mechanism and relevant laboratory workflows.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of Ceftiofur stems from its ability to interfere with the synthesis of peptidoglycan, an essential component of the bacterial cell wall that provides structural integrity and protection against osmotic stress. The key steps in this process are outlined below.

2.1 Targeting Penicillin-Binding Proteins (PBPs)

Ceftiofur's molecular targets are the Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes located on the inner membrane of the bacterial cell wall.[1] These enzymes, particularly the high-molecular-weight PBPs, are responsible for the final steps of peptidoglycan assembly, including transpeptidation (cross-linking of peptide side chains) and transglycosylation (elongation of the glycan backbone).[1]

2.2 Acylation and Inactivation of PBPs

As a β-lactam antibiotic, Ceftiofur mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. This allows Ceftiofur to bind to the active site of the PBP, where the strained β-lactam ring is cleaved. This process results in the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the PBP. This inactivation prevents the cross-linking of the peptidoglycan chains, which is crucial for the strength and rigidity of the cell wall.[1]

2.3 Disruption of Cell Wall Integrity and Lysis

The inhibition of peptidoglycan cross-linking leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell. This results in morphological changes, such as filamentation, and ultimately leads to cell lysis and bacterial death.

Quantitative Data

While specific quantitative data on the binding affinities (IC50 or Kd values) of Ceftiofur to individual PBPs in key Gram-negative veterinary pathogens are not extensively available in publicly accessible literature, the in vitro efficacy of Ceftiofur is well-documented through Minimum Inhibitory Concentration (MIC) values.

3.1 Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The tables below summarize the MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates) values for Ceftiofur against several important Gram-negative pathogens.

Table 1: Ceftiofur MIC Values against Escherichia coli

| Isolate Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation(s) |

| Ceftriaxone-susceptible | Not specified | 0.5 | 1.0 | [2] |

| ESBL-producing | Not specified | ≥32 | Not specified | [2] |

| Swine isolates | Not specified | Not specified | ≤2.0 | [3] |

| Day-old chick isolates | 0.25-2.0 | 0.50 | Not specified | [4] |

Table 2: Ceftiofur MIC Values against Salmonella enterica

| Serovar | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation(s) |

| Swine isolates (mixed serovars) | Not specified | Not specified | ≤2.0 | [3] |

| Chicken meat isolates (Heidelberg) | Not specified | Not specified | Not specified | [5] |

| Dairy farm isolates | Not specified | Not specified | Not specified | [6] |

Table 3: Ceftiofur MIC Values against Pasteurella multocida

| Host | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation(s) |

| Bovine | ≤0.03 - 0.25 | Not specified | ≤0.03 | [4][7] |

| Swine | Not specified | Not specified | 0.06 | [8] |

| Waterfowl | Not specified | ≤0.12 | ≤0.12 | [9] |

Table 4: Ceftiofur MIC Values against Mannheimia haemolytica

| Host | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation(s) |

| Bovine | ≤0.03 - 0.13 | Not specified | ≤0.03 - 0.06 | [4][7] |

| Bovine | Not specified | Not specified | 0.016 | [10] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action and efficacy of Ceftiofur.

4.1 PBP Binding Assay (Competitive Fluorescent Probe Displacement)

This assay is used to determine the affinity of a β-lactam antibiotic for specific PBPs.

-

Principle: Unlabeled Ceftiofur is used to compete with a fluorescently labeled β-lactam probe (e.g., Bocillin-FL) for binding to the PBPs in whole bacterial cells or membrane preparations. The reduction in fluorescence intensity of the PBP bands on a gel corresponds to the binding of the unlabeled competitor.

-

Methodology:

-

Bacterial Culture: Grow the Gram-negative bacterial strain of interest to the mid-logarithmic phase.

-

Cell Preparation: Harvest the bacterial cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS.

-

Competition: Incubate aliquots of the cell suspension with increasing concentrations of Ceftiofur for a defined period (e.g., 30 minutes) at room temperature. A control sample with no Ceftiofur is included.

-

Fluorescent Labeling: Add a fixed concentration of a fluorescent β-lactam probe (e.g., Bocillin-FL) to each sample and incubate for a further defined period (e.g., 10 minutes).

-

Cell Lysis and Membrane Preparation: Pellet the cells, wash to remove unbound probe, and lyse the cells (e.g., by sonication). Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

-

SDS-PAGE and Fluorescence Imaging: Resuspend the membrane pellets in sample buffer, separate the proteins by SDS-PAGE, and visualize the fluorescently labeled PBPs using a fluorescence scanner.

-

Data Analysis: Quantify the fluorescence intensity of each PBP band. The concentration of Ceftiofur that causes a 50% reduction in the fluorescence intensity (IC50) for a specific PBP is determined by plotting the percentage of inhibition against the logarithm of the Ceftiofur concentration.

-

4.2 Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This is a standardized method to determine the in vitro susceptibility of a bacterial isolate to an antimicrobial agent.

-

Principle: A standardized inoculum of the test bacterium is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. The MIC is the lowest concentration of the agent that completely inhibits visible growth.

-

Methodology:

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism. Dilute this suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading the Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Ceftiofur in which there is no visible growth.

-

4.3 Bacterial Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

-

Principle: A standardized inoculum of a bacterial suspension is exposed to a specific concentration of the antimicrobial agent (often a multiple of the MIC). The number of viable bacteria is determined at various time points.

-

Methodology:

-

Bacterial Culture: Grow the test organism in a suitable broth to the early to mid-logarithmic phase.

-

Inoculum Preparation: Adjust the bacterial culture to a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL in fresh broth.

-

Exposure to Antibiotic: Add Ceftiofur at a predetermined concentration (e.g., 4x MIC) to the bacterial suspension. A growth control without the antibiotic is run in parallel.

-

Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from both the test and control cultures.

-

Viable Cell Counting: Perform serial dilutions of the samples and plate them on a suitable agar medium.

-

Incubation and Colony Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log10 CFU/mL against time for both the control and the Ceftiofur-treated samples. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

-

Visualizations

5.1 Signaling Pathway: Ceftiofur Mechanism of Action

Caption: Ceftiofur's mechanism of action in Gram-negative bacteria.

5.2 Experimental Workflow: PBP Binding Assay

Caption: Workflow for determining PBP binding affinity.

5.3 Experimental Workflow: MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

5.4 Logical Relationship: Bactericidal vs. Bacteriostatic Action

Caption: Interpreting time-kill assay results.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Therapeutic Ceftiofur Administration to Dairy Cattle on Escherichia coli Dynamics in the Intestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distribution of ceftiofur into Mannheimia haemolytica-infected tissue chambers and lung after subcutaneous administration of ceftiofur crystalline free acid sterile suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ceftiofur formulation differentially affects the intestinal drug concentration, resistance of fecal Escherichia coli, and the microbiome of steers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization and Validation of Dosage Regimen for Ceftiofur against Pasteurella multocida in Swine by Physiological Based Pharmacokinetic-Pharmacodynamic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacodynamics of Ceftiofur Selected by Genomic and Proteomic Approaches of Streptococcus parauberis Isolated from the Flounder, Paralichthys olivaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Affinity of cefotiam for the alternative penicillin binding protein PBP3SAL used by Salmonella inside host eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ceftiofur Hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur Hydrochloride is a third-generation cephalosporin antibiotic widely utilized in veterinary medicine.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including β-lactamase-producing strains.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies pertaining to this compound. Furthermore, it delves into its mechanism of action and relevant cellular pathways, offering a valuable resource for professionals in the field of drug development and veterinary science.

Chemical Structure and Properties

This compound is the hydrochloride salt of ceftiofur.[1] The chemical structure is characterized by a β-lactam ring fused to a dihydrothiazine ring, a typical feature of cephalosporins. Key functional groups include an aminothiazole ring, a methoxyimino group, and a furan-2-carbonylthiomethyl side chain, which contribute to its antibacterial efficacy and stability against β-lactamases.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |

| CAS Number | 103980-44-5[3] |

| Molecular Formula | C₁₉H₁₈ClN₅O₇S₃[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 560.01 g/mol | [3] |

| Melting Point | >190°C (decomposes) | [3][4] |

| pKa (Strongest Acidic) | 2.83 | [2][5] |

| pKa (Strongest Basic) | 4.19 | [2][5] |

| Water Solubility | Soluble | [1][6] |

| Solubility in Organic Solvents | Soluble in methanol and dimethyl sulfoxide (DMSO).[6] Sparingly soluble in ethanol.[7] | |

| UV/Vis λmax | 288 nm, 292 nm | [7][8] |

Mechanism of Action

The primary mechanism of action of Ceftiofur involves the inhibition of bacterial cell wall synthesis.[9] This process is critical for maintaining the structural integrity of the bacterial cell.

As depicted in the diagram, Ceftiofur binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the terminal steps of peptidoglycan synthesis.[9] This inhibition disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent bacterial cell lysis.[9]

Immunomodulatory Effects

Beyond its direct antibacterial activity, Ceftiofur has been shown to possess immunomodulatory properties. It can inhibit the lipopolysaccharide (LPS)-stimulated secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10] This effect is mediated through the modulation of the NF-κB and MAP-kinase signaling pathways.[10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

A common method for the quantitative analysis of this compound in various matrices is reverse-phase HPLC.

Objective: To determine the concentration of this compound in a sample.

Methodology: [8]

-

Chromatographic System:

-

Column: Phenomix C18 (150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 6.0, adjusted with orthophosphoric acid) in a 25:75 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 292 nm.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in the mobile phase.

-

Create a series of working standards by diluting the stock solution to achieve concentrations ranging from 0.01 to 0.16 mg/mL.

-

-

Sample Preparation:

-

For veterinary oily suspensions, an appropriate extraction method must be employed to isolate the analyte from the matrix before injection.

-

-

Analysis:

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

The retention time for Ceftiofur HCl is approximately 3.4 minutes under these conditions.

-

Quantify the amount of Ceftiofur HCl in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

-

Antimicrobial Susceptibility Testing (AST)

Determining the susceptibility of bacterial isolates to Ceftiofur is crucial for effective clinical use. Broth microdilution is a standard method for determining the Minimum Inhibitory Concentration (MIC).

Objective: To determine the MIC of Ceftiofur against a bacterial isolate.

Methodology: [11]

-

Inoculum Preparation:

-

Grow the bacterial isolate overnight on an appropriate agar medium (e.g., blood agar).

-

Prepare a bacterial suspension in sterile phosphate-buffered saline (PBS) and adjust its turbidity to a 0.5 McFarland standard.

-

Further dilute the suspension in sterile PBS.

-

-

MIC Assay:

-

Perform two-fold serial dilutions of Ceftiofur in Mueller-Hinton broth in a 96-well microtiter plate. The concentration range should typically span from 0.03 to 32 µg/mL.

-

Inoculate each well (including a growth control well with no antibiotic) with the prepared bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of Ceftiofur that completely inhibits visible bacterial growth.

-

Conclusion

This compound remains a cornerstone in veterinary antimicrobial therapy. A thorough understanding of its chemical properties, mechanism of action, and appropriate analytical methods is essential for its effective and responsible use. This guide provides a consolidated resource for researchers and professionals, facilitating further investigation and application of this important cephalosporin antibiotic.

References

- 1. Page loading... [wap.guidechem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | 103980-44-5 [chemicalbook.com]

- 4. Ceftiofur HCl | CAS#:103980-44-5 | Chemsrc [chemsrc.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound Raw Material or Ceftiofur Hcl API CAS 103980-44-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. repository.najah.edu [repository.najah.edu]

- 9. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound affects the humoral and cellular immune response in pigs after vaccination against swine influenza and pseudorabies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceftiofur formulation differentially affects the intestinal drug concentration, resistance of fecal Escherichia coli, and the microbiome of steers - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of Ceftiofur Hydrochloride in Bovine Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftiofur, a third-generation cephalosporin antibiotic, is a critical therapeutic agent in veterinary medicine for combating bacterial infections in cattle. This technical guide provides an in-depth analysis of the pharmacokinetics of ceftiofur hydrochloride in bovine plasma. It synthesizes key quantitative data, details common experimental methodologies, and illustrates metabolic and procedural pathways. The content is structured to serve as a comprehensive resource for professionals engaged in veterinary pharmacology research and drug development, facilitating a deeper understanding of ceftiofur's behavior in the bovine system to optimize dosage, ensure efficacy, and maintain safety.

Introduction

Ceftiofur is a broad-spectrum, β-lactamase-resistant cephalosporin developed exclusively for veterinary use.[1] Administered as a hydrochloride salt or crystalline-free acid, it is highly effective against the Gram-positive and Gram-negative bacteria responsible for bovine respiratory disease, foot rot, and metritis.[2][3] A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental for establishing rational dosage regimens that maximize therapeutic success while minimizing the potential for antimicrobial resistance. This guide consolidates peer-reviewed data to present a detailed overview of ceftiofur's journey through bovine plasma.

Pharmacokinetic Parameters

The efficacy and safety of ceftiofur are directly related to its plasma concentration over time. Following administration, ceftiofur is rapidly metabolized to desfuroylceftiofur (DFC), the primary microbiologically active metabolite.[3][4] Analytical methods typically measure the concentration of all ceftiofur-related metabolites containing the intact β-lactam ring, reported as ceftiofur-free acid equivalents (CFAE). The key pharmacokinetic parameters are summarized below for different administration routes.

Table 1: Pharmacokinetic Parameters of Ceftiofur in Bovine Plasma Following Intramuscular (IM) Administration

| Parameter | Value (Mean ± SD) | Units | Dosage | Reference |

| Cmax (Peak Plasma Concentration) | 1.09 ± 0.21 | µg/mL | 2.2 mg/kg | [2][5] |

| Tmax (Time to Cmax) | 1.20 ± 0.26 | hours | 2.2 mg/kg | [2][5] |

| t½ (Elimination Half-life) | 10.33 ± 2.01 | hours | 1.1 mg/kg | [3] |

| AUC(0-∞) (Area Under the Curve) | 3.10 ± 0.14 | µg·h/mL | 1.1 mg/kg | [3] |

| Bioavailability (F) | 70.52 | % | 2.2 mg/kg | [2][5] |

Table 2: Pharmacokinetic Parameters of Ceftiofur in Bovine Plasma Following Subcutaneous (SC) Administration

| Parameter | Value (Mean ± SD) | Units | Dosage | Reference |

| Cmax (Peak Plasma Concentration) | 0.88 ± 0.21 | µg/mL | 2.2 mg/kg | [2][5] |

| Tmax (Time to Cmax) | 1.50 ± 0.55 | hours | 2.2 mg/kg | [2][5] |

| t½ (Elimination Half-life) | 8.67 ± 0.72 | hours | 2.2 mg/kg | [2] |

| AUC(0-∞) | Not Reported | µg·h/mL | 2.2 mg/kg | [2][5] |

| Bioavailability (F) | 61.12 | % | 2.2 mg/kg | [2] |

| MRT (Mean Residence Time) | 11.00 ± 0.30 | hours | 2.2 mg/kg | [2][5] |

Experimental Protocols

The determination of pharmacokinetic parameters relies on standardized and validated experimental and analytical procedures.

Animal Studies & Sampling

-

Subjects: Studies typically utilize healthy, adult, non-lactating or lactating Holstein-Friesian cows.[2][6] Animals are acclimated to handling and study conditions before the trial begins.

-

Administration: A single dose of this compound, commonly 1.1 or 2.2 mg/kg of body weight, is administered via the specified route (e.g., intramuscularly into the neck muscle).[2][3][7]

-

Blood Collection: Blood samples are collected via jugular venipuncture into heparinized tubes at multiple time points. A typical schedule includes a pre-dose sample (0 hours) and post-dose samples at approximately 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours.[3][6] Plasma is separated by centrifugation and stored at -20°C or below until analysis.[6]

Analytical Methodology: HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying ceftiofur and its metabolites in plasma.[6][8][9]

-

Sample Preparation & Derivatization: Since ceftiofur is unstable and rapidly converts to various metabolites, a universal analytical approach is required. This involves a two-step chemical process:

-

Cleavage: A reducing agent, such as dithioerythritol, is added to the plasma sample. This cleaves the disulfide bonds of ceftiofur metabolites, converting them all to a single common molecule, desfuroylceftiofur (DFC).[10][11]

-

Stabilization: DFC is then stabilized by derivatization with iodoacetamide, converting it to desfuroylceftiofur acetamide (DCA), a stable molecule suitable for chromatographic analysis.[10][11][12]

-

-

Extraction: Following derivatization, plasma proteins are precipitated (e.g., with an acid), and the sample is centrifuged.[10][11] The resulting supernatant containing DCA may be directly injected or further purified using solid-phase extraction (SPE) columns.[10][12]

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.[12]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is employed to separate DCA from other plasma components.[3][12]

-

Detection: Quantification is achieved using a UV detector, typically at a wavelength of 254 nm or 265 nm.[3][12] More advanced methods may use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[7][13]

-

-

Quantification: A standard curve is generated using known concentrations of ceftiofur that have undergone the same derivatization process. The concentration in unknown samples is determined by comparing the peak area of DCA to the standard curve.[12]

Visualization of Pathways and Workflows

Metabolic Pathway

Upon entering the bloodstream, ceftiofur's thioester bond is rapidly cleaved, forming the primary active metabolite, desfuroylceftiofur (DFC).[1][11][14] DFC then reversibly binds to plasma proteins and forms conjugates with small molecules like cysteine and glutathione.[15]

Caption: Primary metabolic pathway of ceftiofur in cattle.

Experimental Workflow

The process of conducting a pharmacokinetic study, from animal treatment to data analysis, follows a structured workflow to ensure data integrity and reproducibility.

Caption: Standard experimental workflow for a bovine pharmacokinetic study.

Conclusion

The pharmacokinetics of this compound in bovine plasma are characterized by rapid absorption and metabolism to the active desfuroylceftiofur metabolite, followed by a moderately long elimination half-life that supports once-daily dosing regimens. The methodologies for its quantification in plasma are well-established, relying on a derivatization process coupled with HPLC analysis. The data and protocols summarized in this guide provide a foundational resource for researchers aiming to further investigate this essential veterinary antibiotic, whether for refining therapeutic protocols, developing new formulations, or assessing its impact on animal health.

References

- 1. fao.org [fao.org]

- 2. Pharmacokinetic profile of this compound Injection in lactating Holstein dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. actavet.org [actavet.org]

- 4. Pharmacokinetics of ceftiofur in healthy and lipopolysaccharide-induced endotoxemic newborn calves treated with single and combined therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. books.moswrat.com [books.moswrat.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of ceftiofur in plasma and uterine secretions and tissues after subcutaneous postpartum administration in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative pharmacokinetics of this compound and ceftiofur sodium after administration to water buffalo (Bubalus bubalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of ceftiofur in bovine plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. trace.tennessee.edu [trace.tennessee.edu]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]

- 15. In vitro metabolism of ceftiofur in bovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Antibacterial Spectrum of Ceftiofur Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Ceftiofur hydrochloride is a third-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a critical tool in the treatment of various infectious diseases in livestock and other animals.[2][3] This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, methodologies for its evaluation, and its mechanism of action.

Mechanism of Action

Ceftiofur, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The primary mechanism involves the acylation of penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[4][5] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death.[4][5] Ceftiofur is notably stable in the presence of β-lactamases, enzymes produced by some bacteria that can inactivate many penicillin and cephalosporin antibiotics.[4][6]

In Vitro Antibacterial Spectrum

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for ceftiofur against a range of veterinary pathogens.

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Mannheimia haemolytica | - | - | [1] |

| Pasteurella multocida | - | 0.125 | [2] |

| Haemophilus somnus | - | - | [1] |

| Escherichia coli | 0.5 | 1.0 | [7] |

| Klebsiella pneumoniae | >32 | >32 | [7] |

| Staphylococcus aureus | - | 0.25 | [2] |

| Staphylococcus pseudintermedius | 0.64 | 1.28 | [8] |

| Streptococcus agalactiae | - | 0.125 | [2] |

| Streptococcus canis | >2.56 | >2.56 | [8] |

| Streptococcus suis | - | ≤0.5 | [9] |

| Actinobacillus pleuropneumoniae | - | - | [10] |

| Salmonella choleraesuis | - | - | [9] |

| Pseudomonas aeruginosa | >2.56 | >2.56 | [8] |

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound is predominantly performed using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[1][11][12]

Broth Microdilution Method for MIC Determination

-

Bacterial Isolate Preparation:

-

Bacterial isolates are subcultured on an appropriate agar medium (e.g., Trypticase soy agar with 5% sheep blood) and incubated for 18-24 hours at 35-37°C.[1]

-

A suspension of the bacterial culture is prepared in a sterile liquid medium (e.g., saline or Mueller-Hinton broth) to match the turbidity of a 0.5 McFarland standard.[11]

-

-

Preparation of Ceftiofur Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Serial two-fold dilutions of ceftiofur are made in Mueller-Hinton broth within the wells of a 96-well microtiter plate to achieve a range of concentrations.[13]

-

-

Inoculation and Incubation:

-

The standardized bacterial suspension is further diluted and inoculated into each well of the microtiter plate containing the ceftiofur dilutions, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[13]

-

The plates are incubated at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

Following incubation, the microtiter plates are visually inspected for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of ceftiofur that completely inhibits visible bacterial growth.[13]

-

Conclusion

This compound remains a potent and valuable antimicrobial agent in veterinary medicine, demonstrating excellent in vitro activity against a wide array of bacterial pathogens responsible for respiratory and other infections in animals. The standardized methodologies for susceptibility testing, such as the broth microdilution method, are essential for the accurate determination of its antibacterial spectrum and for guiding appropriate clinical use to ensure therapeutic efficacy and minimize the development of antimicrobial resistance.

References

- 1. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C19H18ClN5O7S3 | CID 9937686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ceftiofur | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. selleckchem.com [selleckchem.com]

- 7. In vitro activity of ceftiofur tested against clinical isolates of Escherichia coli and Klebsiella pneumoniae including extended spectrum beta-lactamase producing strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Kinetics and minimal inhibitory concentrations of ceftiofur in tear film following extended-release parenteral administration (Excede®) in dogs [frontiersin.org]

- 9. Comparison of MICs of ceftiofur and other antimicrobial agents against bacterial pathogens of swine from the United States, Canada, and Denmark - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interpretive criteria for antimicrobial susceptibility testing of ceftiofur against bacteria associated with swine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ceftiofur formulation differentially affects the intestinal drug concentration, resistance of fecal Escherichia coli, and the microbiome of steers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wvdl.wisc.edu [wvdl.wisc.edu]

- 13. Comparative Effects of Intermittent vs. Constant this compound Exposure on Staphylococcus aureus In Vitro | MDPI [mdpi.com]

The Metabolites of Ceftiofur Hydrochloride: A Technical Guide to Their Biological Activity and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftiofur hydrochloride, a third-generation cephalosporin antibiotic for veterinary use, undergoes rapid and extensive metabolism following administration. The resulting metabolites are crucial to both the therapeutic efficacy and the residue profile of the parent drug. This technical guide provides an in-depth examination of the primary metabolites of ceftiofur, their antimicrobial and immunomodulatory activities, and the analytical methodologies employed for their quantification. Particular focus is given to the principal active metabolite, desfuroylceftiofur, and its subsequent metabolic fate. Detailed experimental protocols and visual representations of metabolic and signaling pathways are provided to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Ceftiofur is a broad-spectrum β-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its clinical utility in veterinary medicine is well-established for the treatment of respiratory and other bacterial infections in various animal species.[3] Upon parenteral administration, ceftiofur is rapidly metabolized, and its in vivo activity is primarily attributed to its metabolites.[4] A thorough understanding of these metabolites is therefore essential for optimizing therapeutic regimens, ensuring food safety through residue monitoring, and exploring potential novel applications.

Metabolism of this compound

The metabolism of ceftiofur is characterized by the rapid cleavage of its thioester bond, leading to the formation of the primary and microbiologically active metabolite, desfuroylceftiofur (DFC) , and furoic acid.[5][6] DFC retains the intact β-lactam ring, which is fundamental to its antibacterial action.[4] The systemic half-life of the parent ceftiofur is very short, often less than 10 minutes.[4]

DFC is further metabolized into several disulfide-containing molecules through conjugation with endogenous thiols. These include:

Additionally, DFC can reversibly bind to macromolecules such as plasma proteins, forming a circulating reservoir of the active metabolite.[5]

A separate degradation pathway involves the cleavage of the β-lactam ring, resulting in the formation of cef-aldehyde .[8] This metabolite lacks the β-lactam structure and is therefore microbiologically inactive.[8]

Biological Activity of Ceftiofur Metabolites

Antimicrobial Activity

The primary active metabolite, desfuroylceftiofur (DFC), exhibits broad-spectrum antimicrobial activity comparable to the parent compound against many veterinary pathogens, particularly Gram-negative bacteria.[9][10] For some Gram-positive organisms, such as staphylococci and streptococci, DFC may be slightly less potent than ceftiofur, though still highly active.[10] The disulfide metabolites of ceftiofur are generally less active than the parent drug.[11]

The antimicrobial efficacy of ceftiofur and its metabolites is attributed to the inhibition of bacterial cell wall synthesis, a characteristic mechanism of β-lactam antibiotics.

Table 1: In Vitro Antimicrobial Activity (MIC90) of Ceftiofur and Desfuroylceftiofur (DFC)

| Organism | Ceftiofur (µg/mL) | Desfuroylceftiofur (µg/mL) |

| Actinobacillus pleuropneumoniae | ≤0.03 | ≤0.03 |

| Pasteurella spp. | ≤0.03 | ≤0.03 |

| Haemophilus somnus | ≤0.03 | ≤0.03 |

| Salmonella spp. | 1.0 | 1.0 |

| Escherichia coli | 1.0 | 1.0 |

| Staphylococci | 1.0 | 4.0 - 8.0 |

| Streptococci | ≤0.0019 | 0.03 |

Data compiled from Salmon et al. (1996).[10]

Immunomodulatory Activity and Signaling Pathways

Recent studies have revealed that ceftiofur possesses immunomodulatory properties, specifically by attenuating inflammatory responses. Ceftiofur has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[12]

This anti-inflammatory effect is mediated through the inhibition of key intracellular signaling pathways. Ceftiofur has been demonstrated to block the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[12] Specifically, ceftiofur inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-jun NH₂-terminal kinase (JNK), and prevents the translocation of the p65 subunit of NF-κB into the nucleus.[12]

Experimental Protocols for Metabolite Analysis

The quantification of ceftiofur and its active metabolites in biological matrices is typically achieved through a derivatization process followed by chromatographic analysis. This is necessary because of the rapid conversion of ceftiofur to DFC and its subsequent formation of various conjugates. The standard method involves converting all desfuroylceftiofur-related metabolites with an intact β-lactam ring to a single, stable derivative, desfuroylceftiofur acetamide (DCA) .[5][13]

Key Experimental Workflow

Detailed Methodology for Plasma Sample Analysis

The following protocol is a representative example for the analysis of ceftiofur and its metabolites in plasma.[7][14]

-

Sample Preparation:

-

Thaw frozen plasma samples and vortex.

-

Transfer a known volume (e.g., 100 µL) to a clean test tube.

-

Add an internal standard (e.g., cefotaxime).

-

-

Reduction of Disulfide Bonds:

-

Add a solution of dithioerythritol in a suitable buffer (e.g., 0.4% in borate buffer).

-

Incubate the mixture at an elevated temperature (e.g., 50°C) for a defined period (e.g., 15 minutes) to cleave disulfide bonds and release DFC from its conjugates.

-

-

Derivatization:

-

Cool the sample to room temperature.

-

Add an iodoacetamide buffer to the solution. This step stabilizes the free thiol group of DFC by converting it to desfuroylceftiofur acetamide (DCA).

-

-

Solid Phase Extraction (SPE):

-

Pass the solution through a pre-conditioned SPE column (e.g., Oasis HLB).

-

Wash the column to remove interfering substances.

-

Elute the DCA with a suitable solvent (e.g., 5% glacial acetic acid in methanol).

-

-

Final Sample Preparation:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

-

-

Chromatographic Analysis:

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15]

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile) is typical.[14]

-

Detection: UV detection is often performed at a wavelength of approximately 265 nm.[14] For LC-MS/MS, specific parent and daughter ion transitions for DCA are monitored for enhanced selectivity and sensitivity.

-

Conclusion

The biological activity of this compound is intrinsically linked to its rapid metabolism. The primary metabolite, desfuroylceftiofur, is responsible for the majority of the in vivo antimicrobial effect. Subsequent metabolic transformations lead to a variety of disulfide conjugates and macromolecule-bound forms, which contribute to the overall pharmacokinetic and residue profile. Furthermore, the parent compound, ceftiofur, exhibits significant immunomodulatory effects by inhibiting pro-inflammatory signaling pathways. A comprehensive understanding of these metabolites and their biological activities, facilitated by robust analytical methodologies, is paramount for the continued effective and safe use of this important veterinary antibiotic and for the exploration of its potential therapeutic applications beyond its antimicrobial properties.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Untargeted metabolomics and metagenomics reveal signatures for intramammary ceftiofur treatment and lactation stage in the cattle hindgut - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound affects the humoral and cellular immune response in pigs after vaccination against swine influenza and pseudorabies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulatory effect of antibiotics on cytokine production by human monocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. db.cngb.org [db.cngb.org]

- 8. This compound affects the humoral and cellular immune response in pigs after vaccination against swine influenza and pseudorabies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Item - Impact of intramuscular ceftiofur treatment on the gut microbiome and resistome of dairy cattle - Ag Data Commons - Figshare [agdatacommons.nal.usda.gov]

- 10. Comparative pharmacokinetics of desfuroylceftiofur acetamide after intramuscular versus subcutaneous administration of ceftiofur crystalline free acid to adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ars.usda.gov [ars.usda.gov]

- 12. Ceftiofur impairs pro-inflammatory cytokine secretion through the inhibition of the activation of NF-kappaB and MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of ceftiofur in healthy and lipopolysaccharide-induced endotoxemic newborn calves treated with single and combined therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity and degradation product identification of thermally treated ceftiofur - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunomodulators for Integumentary Disease in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

Initial Degradation Pathways of Ceftiofur Hydrochloride Under Thermal Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial degradation pathways of Ceftiofur Hydrochloride when subjected to thermal stress. Understanding these pathways is critical for ensuring the stability, safety, and efficacy of pharmaceutical formulations containing this third-generation cephalosporin antibiotic. This document summarizes key quantitative data, details experimental protocols, and visualizes the degradation mechanisms.

Introduction

Ceftiofur, a widely used veterinary antibiotic, is known to be labile under various environmental conditions, including heat.[1][2] Thermal degradation can lead to a loss of potency and the formation of potentially toxic degradation products.[1][3] This guide focuses on the primary degradation products formed under thermal stress, the kinetics of their formation, and the analytical methodologies used for their identification and quantification.

Primary Thermal Degradation Pathways

Under thermal stress, this compound primarily degrades via two main pathways: cleavage of the β-lactam ring and hydrolysis of the thioester bond.[4][5]

-

Cleavage of the β-lactam ring: This is a significant degradation mechanism at elevated temperatures, leading to the formation of Cef-aldehyde .[2] This degradation product is of particular concern as it has been shown to exhibit significantly increased cytotoxicity compared to the parent compound.[1][3]

-

Hydrolysis of the thioester bond: This pathway results in the formation of Desfuroylceftiofur (DFC) .[4][5] DFC is also a known metabolite of Ceftiofur in animals.[4] Interestingly, DFC itself can further degrade to form Cef-aldehyde under thermal stress.[1][2]

The following diagram illustrates the initial thermal degradation pathways of Ceftiofur.

Quantitative Degradation Data

The rate of Ceftiofur degradation is highly dependent on temperature and the matrix in which it is present. The following tables summarize key quantitative data from various studies.

Table 1: Degradation Rates of Ceftiofur in Aqueous Solutions

| Temperature (°C) | Degradation Rate Constant (x 10⁻³ h⁻¹) | Half-life (days) | Reference |

| 15 | 0.4 - 2.8 | 24 - 41 | [4][5] |

| 25 | 1.4 - 4.4 | 6.6 - 21 | [4][5] |

| 35 | 6.3 - 11 | 2.6 - 4.6 | [4][5] |

| 45 | 11 - 17 | 1.7 - 2.6 | [4][5] |

Data from studies in recycled water from a beef farm.[4][5]

Table 2: Effect of Heat Treatment on Ceftiofur Concentration in Milk

| Heat Treatment | Temperature (°C) | Time | Degradation (%) | Reference |

| Low-Temperature Long-Time (LTLT) | 63 | 30 min | Not Significant | [6] |

| High-Temperature Short-Time (HTST) | 72 | 15 s | Not Significant | [6] |

| High-Temperature Long-Time (HTLT) | 92 | 20 min | 35.24 | [6] |

Table 3: Cytotoxicity of Ceftiofur and its Degradation Product Cef-aldehyde

| Compound | IC₅₀ (µg/mL) on LO2 cells (24h) | Reference |

| Ceftiofur (CEF) | 3052.0 | [1][2] |

| Thermally Treated Ceftiofur (TTC) | 1967.0 | [1][2] |

| Cef-aldehyde (CEF-1) | 573.1 | [1][2] |

IC₅₀ is the half maximal inhibitory concentration.

Experimental Protocols

The investigation of Ceftiofur's thermal degradation typically involves forced degradation studies, also known as stress testing.[7] These studies are essential for identifying degradation products and developing stability-indicating analytical methods.[7]

General Experimental Workflow

The following diagram outlines a typical workflow for a thermal degradation study of Ceftiofur.

Detailed Methodologies

Sample Preparation:

-

Ceftiofur Stock Solution: Ceftiofur sodium is typically dissolved in distilled water or a specific buffer to a known concentration (e.g., 100 mg/mL).[2] The solution should be stored in the dark at low temperatures (e.g., -20°C) to prevent premature degradation.[2]

-

Working Solutions: The stock solution is then diluted in the desired matrix (e.g., water, milk, buffer at a specific pH) to the final concentration for the experiment.[2][6][8]

Thermal Stress Conditions:

-

Temperature: A range of temperatures is typically investigated, from ambient to elevated temperatures (e.g., 60°C, 92°C, 100°C, 120°C).[2][6][8]

-

Time: Samples are incubated at the target temperature for various time points (e.g., 10 min, 30 min, 60 min, 24 h, etc.) to monitor the progression of degradation.[2][8]

-

pH: The pH of the solution can significantly influence the degradation rate. Studies are often conducted at various pH levels (e.g., acidic, neutral, and alkaline) to assess its impact.[8][9]

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying Ceftiofur and its degradation products.[8][10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for the identification and confirmation of degradation products by providing molecular weight and fragmentation information.[1][2] This method is crucial for elucidating the degradation pathways.

Conclusion

The thermal degradation of this compound is a complex process that primarily yields Cef-aldehyde and Desfuroylceftiofur. The formation of these degradants is influenced by temperature, time, and the surrounding matrix. Of notable concern is the increased cytotoxicity of Cef-aldehyde, highlighting the importance of controlling storage and processing conditions for Ceftiofur-containing products. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers and drug development professionals to assess the stability of Ceftiofur and ensure the safety and quality of pharmaceutical formulations.

References

- 1. Cytotoxicity and degradation product identification of thermally treated ceftiofur - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Cytotoxicity and degradation product identification of thermally treated ceftiofur - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ars.usda.gov [ars.usda.gov]

- 5. Degradation kinetics and mechanism of antibiotic ceftiofur in recycled water derived from a beef farm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Heat and pH Treatments on Degradation of Ceftiofur in Whole Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. academic.oup.com [academic.oup.com]

Understanding beta-lactamase resistance to Ceftiofur Hydrochloride

An In-depth Technical Guide to Beta-Lactamase Resistance to Ceftiofur Hydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a third-generation cephalosporin antibiotic exclusively used in veterinary medicine to treat a variety of bacterial infections in animals, including bovine respiratory disease.[1][2] As a member of the beta-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3] This disruption leads to cell lysis and bacterial death.

However, the efficacy of ceftiofur is increasingly threatened by the rise of antimicrobial resistance. The predominant mechanism of resistance to beta-lactam antibiotics in Gram-negative bacteria is the production of beta-lactamase enzymes.[4][5] These enzymes inactivate the antibiotic by hydrolyzing the amide bond in the characteristic four-membered beta-lactam ring, rendering the drug ineffective.[4] The genes encoding these enzymes are often located on mobile genetic elements, such as plasmids and transposons, facilitating their rapid spread among bacterial populations.[6]

This technical guide provides a comprehensive overview of the core mechanisms of beta-lactamase-mediated resistance to ceftiofur. It summarizes key quantitative data, details common experimental protocols for the identification and characterization of resistance, and presents visual diagrams of the critical pathways and workflows involved.

Core Mechanisms of Beta-Lactamase Resistance to Ceftiofur

Resistance to ceftiofur is primarily mediated by specific families of beta-lactamase enzymes that are capable of efficiently hydrolyzing its structure. These enzymes are broadly categorized based on their amino acid sequences (Ambler classification) and substrate profiles (functional classification). The most significant enzymes implicated in ceftiofur resistance are the Extended-Spectrum Beta-Lactamases (ESBLs) and AmpC beta-lactamases.

Extended-Spectrum Beta-Lactamases (ESBLs)

ESBLs are typically Ambler class A enzymes that confer resistance to a wide range of penicillins and cephalosporins, including third-generation cephalosporins like ceftiofur, but are inhibited by beta-lactamase inhibitors such as clavulanic acid.[3][7]

-

CTX-M Family: The Cefotaximase-Munich (CTX-M) family of ESBLs is a major cause of ceftiofur resistance worldwide.[8][9] These enzymes are potent hydrolyzers of cefotaxime and are also effective against ceftiofur.[10] Numerous variants have been identified in pathogens isolated from livestock, with blaCTX-M-55, blaCTX-M-15, and blaCTX-M-14 being frequently reported in Escherichia coli and Salmonella from swine and poultry.[8][11][12] For instance, a study in South Korea found blaCTX-M-55 to be the most common ESBL gene in ceftiofur-resistant E. coli from pig farms.[8]

-

TEM and SHV Variants: While the parent TEM-1/2 and SHV-1 enzymes do not effectively hydrolyze third-generation cephalosporins, point mutations have given rise to ESBL variants (e.g., TEM-52) with an expanded substrate spectrum that includes ceftiofur.[3][7]

AmpC Beta-Lactamases

AmpC beta-lactamases (Ambler class C) are another critical group of enzymes that confer resistance to ceftiofur.[7] Unlike ESBLs, they are resistant to inhibition by clavulanic acid.[7] While often chromosomally encoded and inducible in some bacterial species, the primary concern in veterinary pathogens is the spread of plasmid-mediated AmpC genes.

-

CMY-2: The most prevalent plasmid-mediated AmpC beta-lactamase is CMY-2, which is a cephamycinase capable of hydrolyzing cephamycins (like cefoxitin) and third-generation cephalosporins, including ceftiofur.[13][14][15] The gene encoding this enzyme, blaCMY-2, is frequently found on large, conjugative plasmids in Salmonella and E. coli isolates from cattle, poultry, and swine.[13][16][17] The widespread use of ceftiofur in cattle has been suggested as a selection pressure for the emergence and dissemination of blaCMY-2-bearing plasmids.[13][14] Studies have shown a high prevalence of blaCMY-2 in ceftiofur-resistant isolates from food-producing animals.[17][18]

Other Beta-Lactamases

While ESBLs and AmpC enzymes are the most common, other beta-lactamases can also contribute to ceftiofur degradation. For example, studies have identified metallo-beta-lactamases (Ambler class B) produced by bacteria such as Bacillus cereus in the bovine gut that are capable of degrading ceftiofur.[19][20]

Data Presentation

The following tables summarize quantitative data related to ceftiofur resistance, including the prevalence of resistance genes and minimum inhibitory concentration (MIC) values.

Table 1: Prevalence of Key Beta-Lactamase Genes in Ceftiofur-Resistant Isolates

| Bacterial Species | Gene Detected | Sample Source / Region | Prevalence in Resistant Isolates | Reference(s) |

| Escherichia coli | blaCMY-2 | Swine / USA | 84% (89/106) | [17] |

| Escherichia coli | blaCMY-2 | Dairy Calves / USA | 96% (117/122) | [18] |

| Escherichia coli | blaCTX-M-55 | Swine / South Korea | 59.3% (128/216) | [8] |

| Escherichia coli | blaCTX-M-15 | Swine / South Korea | 14.8% (32/216) | [8] |

| Salmonella spp. | blaCMY-2 | Swine / Canada | (Not specified as %) | [21] |

| Salmonella spp. | blaCTX-M-1 | Poultry / USA | (7 isolates) | [9] |

| Bordetella bronchiseptica, Salmonella spp., E. coli, P. multocida | blaTEM-1 | Swine / USA | 70% | [21] |

| Bordetella bronchiseptica, Salmonella spp., E. coli, P. multocida | blaCMY-2 | Swine / USA | 68% | [21] |

Table 2: Ceftiofur Minimum Inhibitory Concentration (MIC) Data for Beta-Lactamase-Producing Isolates

| Bacterial Species | Resistance Gene(s) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| E. coli (ESBL-producing) | ESBLs | >32 | >32 | Not specified | [22] |

| K. pneumoniae (ESBL-producing) | ESBLs | >32 | >32 | Not specified | [22] |

| E. coli (Ceftriaxone-susceptible) | None specified | 0.5 | 1.0 | Not specified | [22] |

| E. coli & Salmonella | blaCMY | Not specified | Not specified | ≥8 | [15] |

| Swine Pathogens (Resistant) | Various | Not specified | Not specified | ≥8 | [23] |

Note: MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

Characterizing beta-lactamase resistance to ceftiofur involves a combination of phenotypic and genotypic methods.

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the susceptibility of a bacterial isolate to ceftiofur.

a) Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

-

Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, ceftiofur standard powder, bacterial inoculum standardized to 0.5 McFarland turbidity.

-

Procedure:

-

Prepare serial two-fold dilutions of ceftiofur in MHB in the wells of a microtiter plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 18-24 hours.

-

The MIC is read as the lowest concentration of ceftiofur that completely inhibits visible growth.

-

-

Interpretation: Results are interpreted based on established clinical breakpoints (e.g., from CLSI - Clinical and Laboratory Standards Institute). For swine respiratory pathogens, breakpoints are often defined as: Susceptible (≤2 µg/mL), Intermediate (4 µg/mL), and Resistant (≥8 µg/mL).[23]

b) Disk Diffusion Method (Kirby-Bauer Test)

-

Materials: Mueller-Hinton agar (MHA) plates, 30 µg ceftiofur disks, bacterial inoculum standardized to 0.5 McFarland turbidity.

-

Procedure:

-

Evenly streak the standardized bacterial suspension onto the surface of an MHA plate.

-

Aseptically apply a 30 µg ceftiofur disk to the agar surface.

-

Incubate at 35-37°C for 18-24 hours.

-

Measure the diameter of the zone of growth inhibition around the disk.

-

-

Interpretation: The zone diameter is correlated with MIC values and interpreted as Susceptible, Intermediate, or Resistant using established guidelines (e.g., for swine pathogens: Susceptible ≥21 mm, Resistant ≤17 mm).[23]

Phenotypic Confirmation of Beta-Lactamase Production

Objective: To confirm the presence of specific types of beta-lactamases (e.g., ESBLs).

a) ESBL Combination Disk Test

-

Principle: This test relies on the inhibition of ESBL activity by clavulanic acid.

-

Procedure:

-

Inoculate an MHA plate as for a standard disk diffusion test.

-

Place two disks containing a third-generation cephalosporin (e.g., cefotaxime or ceftazidime) and two combination disks (the same cephalosporin plus clavulanic acid) on the agar.

-

After incubation, compare the zone diameters.

-

-

Interpretation: An increase in the zone of inhibition diameter of ≥5 mm for the combination disk compared to the cephalosporin-only disk is considered positive for ESBL production.

b) Nitrocefin Assay

-

Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its beta-lactam ring by a beta-lactamase.[19]

-

Procedure:

-

A solution of nitrocefin is added to a dense suspension of the test bacteria or a bacterial lysate.

-

A rapid change in color to red/pink indicates beta-lactamase activity.

-

Molecular Detection of Resistance Genes

Objective: To identify the specific genes (bla genes) responsible for resistance.

a) Polymerase Chain Reaction (PCR)

-

Principle: PCR is used to amplify specific DNA sequences (in this case, bla genes) for detection.

-

Procedure:

-

DNA Extraction: Isolate genomic and plasmid DNA from the bacterial culture.

-

PCR Amplification: Set up a PCR reaction using primers specific to the target genes (e.g., blaCMY-2, blaCTX-M group-specific primers). A typical reaction contains template DNA, primers, dNTPs, Taq polymerase, and PCR buffer.

-

Thermocycling: Perform amplification in a thermocycler with cycles of denaturation, annealing, and extension.

-

Gel Electrophoresis: Separate the PCR products on an agarose gel. The presence of a band of the expected size indicates a positive result for the target gene.

-

b) Whole Genome Sequencing (WGS)

-

Principle: WGS provides the complete DNA sequence of a bacterial isolate, allowing for the comprehensive identification of all resistance genes (the "resistome"), plasmids, and the genetic relatedness of different isolates.[24]

-

Procedure:

-

High-quality genomic DNA is extracted.

-

A sequencing library is prepared and sequenced on a platform (e.g., Illumina, Oxford Nanopore).[24]

-

Bioinformatic analysis is performed on the resulting sequence data. This involves assembling the genome and searching against databases (e.g., ResFinder) to identify known antimicrobial resistance genes.

-

Gene Transfer (Conjugation) Experiment

Objective: To determine if the ceftiofur resistance gene is located on a transferable plasmid.

-

Procedure:

-

Select a ceftiofur-resistant donor strain and a susceptible recipient strain (e.g., E. coli K-12) that has a selectable marker (e.g., resistance to sodium azide or rifampicin).

-

Mix donor and recipient cells in broth and incubate to allow for plasmid transfer (conjugation).

-

Plate the mixture onto selective agar containing both ceftiofur and the recipient's selective marker (e.g., sodium azide).

-

Growth of the recipient strain on this dual-selective medium indicates successful transfer of the ceftiofur resistance plasmid. The identity of these "transconjugants" can be confirmed by PCR for the resistance gene.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to ceftiofur resistance.

Caption: Enzymatic inactivation of Ceftiofur by a beta-lactamase.

Caption: Transfer of a resistance plasmid between bacteria.

References

- 1. Frontiers | Antimicrobial Susceptibility of Bacteria That Cause Bovine Respiratory Disease Complex in Alberta, Canada [frontiersin.org]

- 2. Efficacy and Safety of Ceftiofur for Treating Serious Respiratory Diseases in Cattle: Clinical, Histopathological, and Microbiological Assessments | Journal of Advanced Veterinary Research [advetresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward [frontiersin.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Diversity of Extended-Spectrum β-Lactamases and Class C β-Lactamases among Cloacal Escherichia coli Isolates in Belgian Broiler Farms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High prevalence of blaCTX-M-55-carrying Escherichia coli in both ceftiofur-use and non-use pig farms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of CTX-M-1 extended-spectrum beta-lactamase among ceftiofur-resistant Salmonella enterica clinical isolates of poultry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of Interactions between CTX-M-15 and Clavulanic Acid, Desfuroylceftiofur, Ceftiofur, Ampicillin, and Nitrocefin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Characterization of CTX-M-14-producing Escherichia coli from food-producing animals [frontiersin.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Role of ceftiofur in selection and dissemination of blaCMY-2-mediated cephalosporin resistance in Salmonella enterica and commensal Escherichia coli isolates from cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification and Expression of Cephamycinase blaCMY Genes in Escherichia coli and Salmonella Isolates from Food Animals and Ground Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of blaCMY-2 Plasmids in Salmonella and Escherichia coli Isolates from Food Animals in Canada - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mnshmp.dl9.umn.edu [mnshmp.dl9.umn.edu]

- 18. Molecular epidemiology of ceftiofur-resistant Escherichia coli isolates from dairy calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bovine Intestinal Bacteria Inactivate and Degrade Ceftiofur and Ceftriaxone with Multiple β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A metallo-β-lactamase is responsible for the degradation of ceftiofur by the bovine intestinal bacterium Bacillus cereus P41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Characterisation of ceftiofur resistance in swine bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro activity of ceftiofur tested against clinical isolates of Escherichia coli and Klebsiella pneumoniae including extended spectrum beta-lactamase producing strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Interpretive criteria for antimicrobial susceptibility testing of ceftiofur against bacteria associated with swine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. evis.events [evis.events]

The In-Depth Guide to Ceftiofur Hydrochloride's Impact on Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ceftiofur hydrochloride, a third-generation cephalosporin antibiotic, with a specific focus on its inhibitory effects on bacterial cell wall synthesis. This document delves into the molecular interactions, quantitative measures of efficacy, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. The primary target of ceftiofur is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[1][2][3][4]

The mechanism can be broken down into the following key stages:

-

Binding to Penicillin-Binding Proteins (PBPs): Ceftiofur's structure mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This structural similarity allows it to bind to the active site of PBPs.[2]

-

Inactivation of Transpeptidase Activity: Upon binding, ceftiofur forms a stable, covalent acyl-enzyme intermediate with the PBP, effectively inactivating its transpeptidase function. This enzymatic activity is crucial for the cross-linking of adjacent peptidoglycan chains.

-

Disruption of Cell Wall Integrity: The inhibition of transpeptidation leads to the formation of a weakened and defective cell wall that can no longer withstand the internal osmotic pressure of the bacterium.

-

Cell Lysis: The compromised cell wall eventually leads to cell lysis and bacterial death.

The following diagram illustrates the logical flow of ceftiofur's mechanism of action.

Caption: Logical flow of Ceftiofur's mechanism of action.

Quantitative Data on this compound's Activity

The in vitro potency of this compound is quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) of Ceftiofur against Key Veterinary Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Mannheimia haemolytica | ≤0.016 | ≤0.016 | [5] |

| Pasteurella multocida | ≤0.016 | ≤0.016 | [5] |

| Haemophilus somnus | ≤0.03 | ≤0.03 | [6] |

| Actinobacillus pleuropneumoniae | ≤0.03 | 0.06 | [7] |

| Streptococcus suis | 0.25 | 32 | [8] |

| Escherichia coli (swine) | 1.0 | >32.0 | [7] |

| Salmonella choleraesuis | 1.0 | 2.0 | [7] |

| Trueperella pyogenes | ≤2 | ≤2 | [9] |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Detailed Experimental Protocols

This section provides an overview of the methodologies used to assess the interaction of ceftiofur with its target and its overall effect on bacterial viability.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent and is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Bacterial Inoculum:

-

Isolates are grown on appropriate agar plates (e.g., Trypticase soy agar with 5% sheep blood) for 18-24 hours at 37°C.[6]

-

A suspension of the bacteria is prepared in a suitable broth (e.g., Mueller-Hinton broth) and the turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

-

The inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Antimicrobial Dilutions:

-

A serial two-fold dilution of this compound is prepared in the wells of a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

-

Inoculation and Incubation:

-

Each well is inoculated with the standardized bacterial suspension.

-

The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is recorded as the lowest concentration of ceftiofur that completely inhibits visible bacterial growth.

-

The following diagram outlines the experimental workflow for MIC determination.

Caption: Experimental workflow for MIC determination.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of ceftiofur for its target PBPs. It typically involves a competition between ceftiofur and a labeled β-lactam (e.g., fluorescently labeled penicillin) for binding to the PBPs.

Protocol:

-

Preparation of Bacterial Membranes:

-

Bacterial cells are grown to mid-logarithmic phase, harvested by centrifugation, and washed.

-